

Unraveling the Structure-Activity Relationship of 3-Phenylindoline Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 3-Phenyl indoline hydrochloride

Cat. No.: B8527621

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For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of 3-phenylindoline derivatives, summarizing their structure-activity relationships (SAR) across various therapeutic targets, presenting key experimental data in a structured format, and detailing the methodologies behind these findings.

Anti-inflammatory and Analgesic Activity

A significant area of investigation for 3-phenylindoline and related indole analogs has been in the realm of anti-inflammatory and analgesic effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Comparative Analysis of COX Inhibition

Studies on 3-methyl-2-phenyl-1-substituted-indole derivatives have demonstrated that modifications at the N1 position of the indole ring significantly influence their anti-inflammatory and COX inhibitory activity. The presence of a methanesulfonyl (SO₂Me) group has been shown to enhance activity.

Compound ID	N1-Substituent	R-group on Benzoyl	In Vivo Anti-inflammatory Activity (% edema inhibition after 3h)	COX-2 IC ₅₀ (μM)	COX-1 IC ₅₀ (μM)	COX-2 Selectivity Index (SI)	Reference
10a	Benzoyl	H	17.4%	15.25	10.35	0.68	[1][2]
10b	Benzoyl	4-Cl	8.8%	12.43	11.36	0.91	[1][2]
10c	Benzyl	-	16.2%	7.78	8.58	1.10	[1][2]
10d	Benzoyl	H (on 5-SO ₂ Me-indole)	80.1%	0.25	0.55	2.20	[1][2]
10e	Benzoyl	4-Cl (on 5-SO ₂ Me-indole)	71.8%	0.09	2.31	25.67	[1][2]
10f	Benzyl	(on 5-SO ₂ Me-indole)	66.8%	0.45	1.35	3.00	[1][2]
Indomethacin	-	-	86.3%	1.52	0.084	0.055	[1][2]
Celecoxib	-	-	78.96%	0.89	3.13	3.52	[3]

Key SAR Observations for Anti-inflammatory Activity:

- Substitution at Indole N1: The nature of the substituent at the N1 position is critical. Benzoyl derivatives generally exhibit higher activity than benzyl derivatives.

- **Methanesulfonyl Group:** The introduction of a methanesulfonyl (SO₂Me) group at the 5-position of the indole ring dramatically increases COX-2 selectivity and anti-inflammatory potency (compare 10a-c with 10d-f).[\[1\]](#)[\[2\]](#)
- **Substitution on the Phenyl Ring:** A chloro-substituent on the N-benzoyl group can further enhance COX-2 selectivity, as seen in compound 10e.[\[1\]](#)[\[2\]](#)

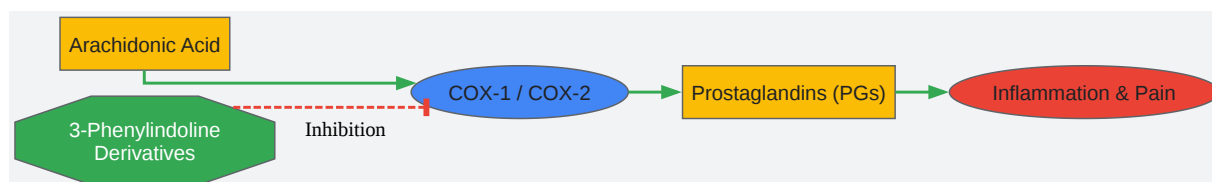
Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay: The ability of the compounds to inhibit ovine COX-1 and COX-2 was determined using a fluorescence-based inhibitor screening assay.[\[4\]](#)[\[5\]](#) The assay measures the peroxidase activity of the COX enzymes. The reaction mixture includes a buffer, heme, the respective COX enzyme, and the test compound. The reaction is initiated by the addition of arachidonic acid. The fluorescence of the product is monitored kinetically. IC₅₀ values are calculated from the concentration-response curves.

In Vivo Anti-inflammatory Activity (Carrageenan-induced Rat Paw Edema): Male Wistar rats are injected with a 1% solution of carrageenan into the sub-plantar region of the right hind paw to induce edema. The test compounds or reference drug (Indomethacin) are administered orally 1 hour before carrageenan injection. The paw volume is measured at different time intervals using a plethysmometer. The percentage of edema inhibition is calculated by comparing the paw volume in the treated groups with the control group.[\[1\]](#)[\[2\]](#)

Signaling Pathway

The primary mechanism of action for the anti-inflammatory effects of these indomethacin analogs is the inhibition of the cyclooxygenase (COX) pathway, which blocks the conversion of arachidonic acid to prostaglandins (PGs). PGs are key mediators of inflammation and pain.



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Caption: Inhibition of the COX pathway by 3-phenylindoline derivatives.

Anticancer Activity

Several 3-phenylindoline derivatives have been investigated for their potential as anticancer agents, targeting various mechanisms including the inhibition of translation initiation and tubulin polymerization.

Comparative Analysis of Anticancer Activity

3,3-Diaryloxindole derivatives have been identified as inhibitors of the eIF2·GTP·Met-tRNAⁱMet ternary complex, a key component in the initiation of protein translation.[6] Other studies have focused on the antiproliferative activity of phenylindole derivatives against breast cancer cell lines.[7]

Compound ID	Modifications	Target/Cell Line	IC ₅₀ (μM)	Reference
#1181	3-{5-tert-butyl-2-hydroxyphenyl}-3-phenyl-1,3-dihydro-2H-indol-2-one	eIF2 Ternary Complex	- (Prototypic Agent)	[6]
Compound 9	-	K562 cells	3.09	[8]
Compound 10a	6-thiophen-3-yl	Tubulin Polymerization	0.05 (50 nM)	[9]
Compound 10b	7-thiophen-2-yl	U87MG cells	0.016 (16 nM)	[9]
Compound 11	1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole	MDA-MB-468 (Breast)	0.08 (80 nM)	[10]
Compound 11	1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole	HCT116 (Colon)	0.13 (130 nM)	[10]

Key SAR Observations for Anticancer Activity:

- Substitutions on the Phenyl Rings: For 3,3-diaryloxindoles, both polar and hydrophobic substitutions on the phenyl rings can lead to compounds more potent than the parent compound.[6]
- Heterocyclic Substitutions: The introduction of thiophene rings at the 6 or 7-position of the indole core can result in potent tubulin polymerization inhibitors.[9]
- Fused Ring Systems: Pyrido[3,4-b]indole derivatives have shown potent broad-spectrum anticancer activity, with a 1-naphthyl group at C1 and a methoxy group at C6 being favorable for high potency.[10]

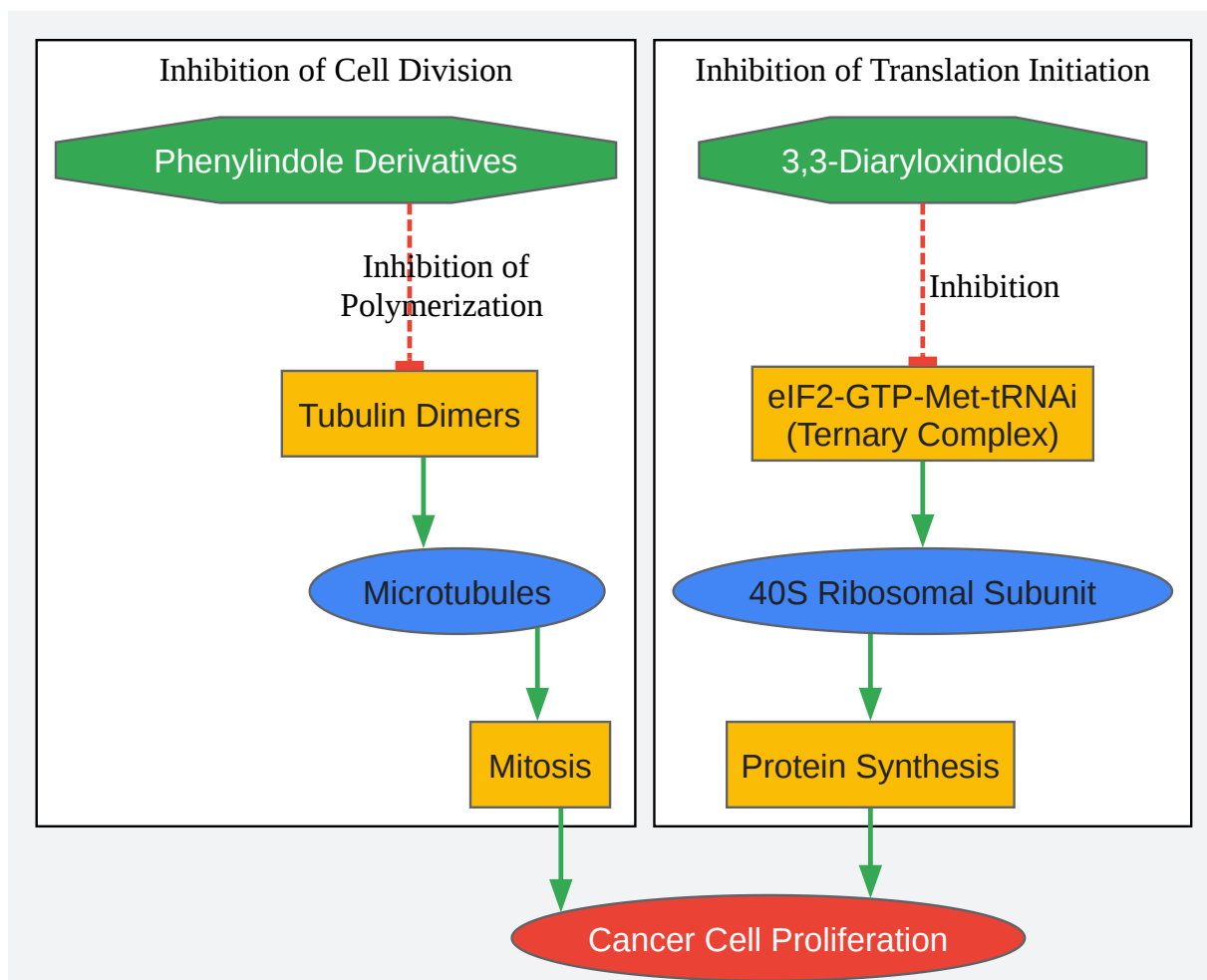
Experimental Protocols

MTT Assay for Cell Proliferation: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria reduce MTT to formazan, which is then solubilized with DMSO. The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability. IC₅₀ values are calculated from the dose-response curves.[\[11\]](#)

In Vitro Tubulin Polymerization Assay: This assay is performed using a fluorescence-based kit. Tubulin protein is incubated with a fluorescent reporter in a 96-well plate at 37°C in the presence or absence of the test compounds. Polymerization of tubulin into microtubules leads to the incorporation of the fluorescent reporter, resulting in an increase in fluorescence. The fluorescence is monitored over time using a microplate reader (excitation ~360 nm, emission ~450 nm).[\[1\]](#)[\[12\]](#)

Signaling Pathways

The anticancer activity of these derivatives can be attributed to the disruption of key cellular processes such as protein synthesis and cell division.



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Caption: Anticancer mechanisms of 3-phenylindoline derivatives.

Antitubercular Activity

Certain N-phenylindole derivatives have emerged as potent inhibitors of *Mycobacterium tuberculosis* (Mtb), targeting essential enzymes like polyketide synthase 13 (Pks13).

Comparative Analysis of Antitubercular Activity

Structure-activity relationship studies have been conducted on N-phenylindole derivatives to optimize their activity against Mtb H37Rv.

Compound ID	Modifications	Target	MIC (µg/mL)	Reference
28	2-methyl-N-phenylindole	Pks13	8	[13] [14]
29	Amide at 3-position	Pks13	>64	[13] [14]
30	Amide at 3-position	Pks13	16	[13] [14]
45	N-phenylindole derivative	Pks13	0.0625	[13] [14]
58	N-phenylindole derivative	Pks13	0.125	[13] [14]

Key SAR Observations for Antitubercular Activity:

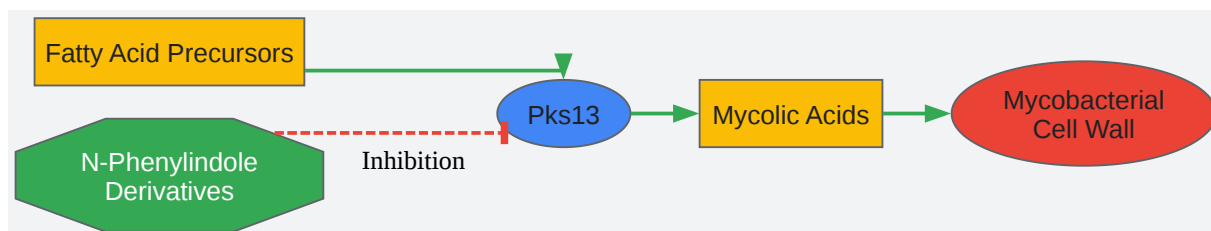
- **N-Phenyl Substitution:** The presence of a phenyl group on the indole nitrogen is a key feature for activity.
- **Modifications at the 3-Position:** The introduction of an amide group at the 3-position of the indole ring was generally unfavorable for activity.[\[13\]](#)[\[14\]](#)
- **Optimized Derivatives:** Specific structural modifications on the N-phenylindole scaffold, as seen in compounds 45 and 58, can lead to highly potent antitubercular agents.[\[13\]](#)[\[14\]](#)

Experimental Protocols

Microplate Alamar Blue Assay (MABA) for MIC Determination: The antimycobacterial activity is determined against Mtb H37Rv strain. The compounds are serially diluted in 96-well plates containing Middlebrook 7H9 broth. A culture of Mtb is added to each well. The plates are incubated for a specified period. Alamar Blue reagent is then added, and the plates are re-incubated. A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.

Signaling Pathway

The antitubercular activity of these N-phenylindole derivatives is linked to the inhibition of Pks13, an enzyme essential for the biosynthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.



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Caption: Inhibition of mycolic acid synthesis via Pks13 by N-phenylindole derivatives.

This comparative guide highlights the versatility of the 3-phenylindoline scaffold in medicinal chemistry. The presented data and experimental details provide a valuable resource for researchers aiming to design and develop novel therapeutic agents based on this promising chemical entity. Further exploration of the structure-activity relationships will undoubtedly lead to the discovery of more potent and selective drug candidates.

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